Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a chloro substituent at the 4th position and an ethyl ester group at the 3rd position of the naphthyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-1,5-naphthyridine-3-carboxylate typically involves the Gould-Jacobs reaction. This reaction starts with 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . The chloro substituent is introduced via electrophilic substitution reactions, often using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles like amines or thiols to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydro derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted naphthyridines
- Naphthyridine N-oxides
- Dihydro naphthyridines
Scientific Research Applications
Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The chloro and ester groups play crucial roles in its binding affinity and specificity . Pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways .
Comparison with Similar Compounds
1,5-Naphthyridine: Lacks the chloro and ester substituents, leading to different reactivity and biological activity.
4-Chloroquinoline: Similar chloro substituent but different ring structure, affecting its chemical properties and applications.
Ethyl 3-carboxylate pyridine: Similar ester group but different position and ring structure, influencing its reactivity.
Uniqueness: Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-chloro-1,5-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-16-11(15)7-6-14-8-4-3-5-13-10(8)9(7)12/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUJIZUBUCDAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC=NC2=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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